

solubility of 2-Bromo-6-chloro-4-nitroaniline in common lab solvents

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Compound of Interest

Compound Name: 2-Bromo-6-chloro-4-nitroaniline

Cat. No.: B165282

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An In-depth Technical Guide to the Solubility of **2-Bromo-6-chloro-4-nitroaniline**

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-bromo-6-chloro-4-nitroaniline** (CAS No. 99-29-6), a key intermediate in various synthetic applications. In the absence of extensive published quantitative solubility data, this document establishes a predictive solubility profile based on the molecule's physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound in common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Profile of 2-Bromo-6-chloro-4-nitroaniline

Understanding the inherent properties of a molecule is the cornerstone of predicting its solubility. **2-Bromo-6-chloro-4-nitroaniline** is a substituted aromatic amine with a complex interplay of functional groups that dictate its behavior. The presence of a polar nitro group (-NO_2), a weakly basic amino group (-NH_2), and two bulky, electron-withdrawing halogens (Br and Cl) on a benzene ring results in a molecule with significant polarity, a high melting point, and specific intermolecular force capabilities.

The high melting point (176-178 °C) is indicative of strong crystal lattice energy.^{[1][2][3]} A solvent must provide sufficient energy through solvation to overcome this lattice energy for dissolution to occur. The key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **2-Bromo-6-chloro-4-nitroaniline**

Property	Value	Source(s)
CAS Number	99-29-6	[4] [5] [6]
Molecular Formula	C ₆ H ₄ BrClN ₂ O ₂	[4] [6]
Molecular Weight	251.47 g/mol	[4]
Appearance	Pale yellow to orange crystalline powder	[3]
Melting Point	176-178 °C	[3]
Predicted Density	1.909 ± 0.06 g/cm ³	[2]
XLogP3	2.4	[4]
Topological Polar Surface Area	71.8 Å ²	[4] [5]

| Predicted pKa | -3.31 ± 0.20 (strongest basic) |^[2] |

XLogP3 is a computed octanol-water partition coefficient that indicates moderate lipophilicity. The negative predicted pKa highlights that the amino group's basicity is significantly suppressed by the electron-withdrawing groups on the aromatic ring.

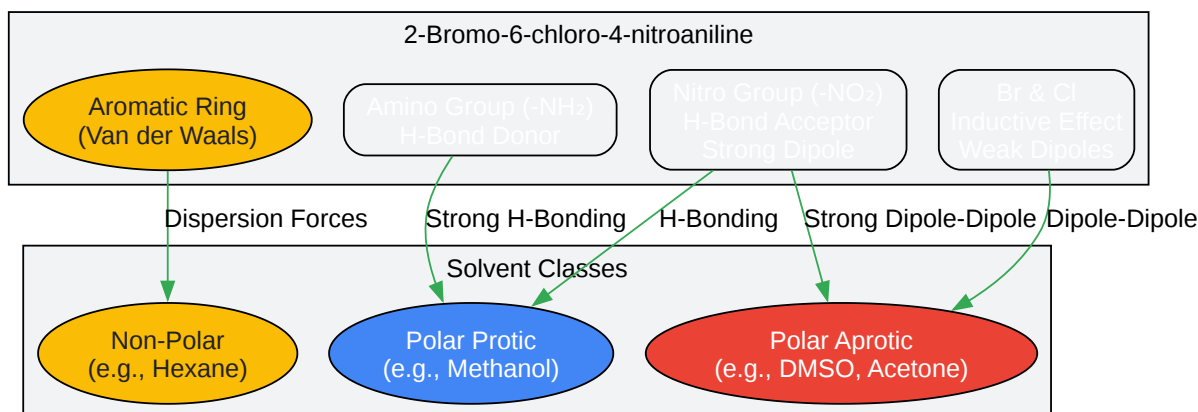
Theoretical Principles and Predictive Solubility Analysis

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This maxim is a simplification of the complex thermodynamics of dissolution, which can be broken down by analyzing the intermolecular forces at play: London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

The structure of **2-bromo-6-chloro-4-nitroaniline** offers several key interaction points:

- **Hydrogen Bonding:** The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to interact favorably with these sites.
- **Dipole-Dipole Interactions:** The nitro group and the carbon-halogen bonds create significant bond dipoles, resulting in a large overall molecular dipole moment. Polar aprotic solvents (e.g., Acetone, DMSO, DMF) will effectively solvate the molecule through these interactions.
- **Van der Waals Forces:** The aromatic ring provides a nonpolar surface area, allowing for van der Waals interactions with nonpolar solvents. However, the strong polar groups are expected to dominate the molecule's behavior.

The diagram below illustrates the key molecular features that influence the compound's interaction with different solvent types.



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Caption: Key intermolecular interactions between **2-bromo-6-chloro-4-nitroaniline** and solvent classes.

Qualitative & Predicted Solubility Profile

While quantitative data is scarce, practical information from synthetic procedures provides valuable qualitative insights. The compound is readily dissolved in dichloromethane for extraction and purified using column chromatography with petroleum ether/ethyl acetate as the eluent.^[3] This indicates good solubility in moderately polar to polar solvents like dichloromethane and ethyl acetate, and lower solubility in nonpolar solvents like petroleum ether. Furthermore, its use in HPLC with acetonitrile/water mobile phases suggests solubility in acetonitrile.^[7]

Based on these observations and the theoretical principles discussed, a predicted solubility profile is presented in Table 2.

Table 2: Predicted Qualitative Solubility of **2-Bromo-6-chloro-4-nitroaniline** in Common Laboratory Solvents

Solvent	Solvent Type	Predicted Solubility	Rationale
Hexane / Heptane	Non-Polar	Insoluble / Very Low	Insufficient polarity to overcome crystal lattice energy.
Toluene	Non-Polar Aromatic	Low to Moderate	π - π stacking with the aromatic ring may aid solubility, but polarity is low.
Diethyl Ether	Weakly Polar	Low	Limited polarity and weak hydrogen bond accepting capability.
Dichloromethane (DCM)	Polar Aprotic	Soluble	Favorable dipole-dipole interactions. Proven use in extraction.[3]
Ethyl Acetate (EtOAc)	Polar Aprotic	Soluble	Good balance of polarity and hydrogen bond accepting capability. Proven use in chromatography.[3]
Acetone	Polar Aprotic	Soluble	Strong dipole and H-bond acceptor. Effectively solvates the nitro group.
Acetonitrile (ACN)	Polar Aprotic	Soluble	High dipole moment. Proven use as an HPLC solvent.[7]
Methanol / Ethanol	Polar Protic	Moderate	Can act as H-bond donor and acceptor, but the bulky, nonpolar regions of

Solvent	Solvent Type	Predicted Solubility	Rationale
			the solute may limit high solubility.
Isopropanol	Polar Protic	Low to Moderate	Increased hydrocarbon character compared to methanol/ethanol likely reduces solubility.
Water	Polar Protic	Insoluble / Very Low	Strong water-water hydrogen bonding network is difficult to disrupt for a molecule with significant nonpolar character.
Dimethylformamide (DMF)	Polar Aprotic	Very Soluble	High dielectric constant, strong dipole, and H-bond acceptor. Excellent solvent for polar organic molecules.

| Dimethyl Sulfoxide (DMSO)| Polar Aprotic | Very Soluble | Very high dielectric constant and strong H-bond acceptor. One of the strongest common organic solvents. |

Experimental Protocol for Quantitative Solubility Determination

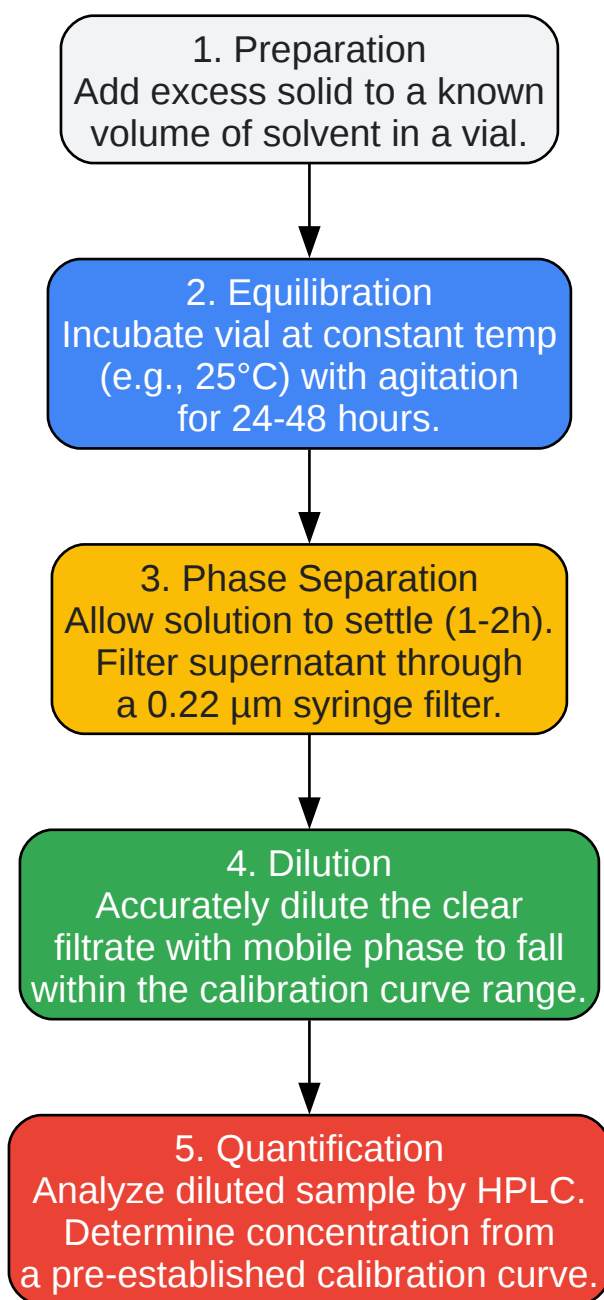
This section provides a robust, self-validating protocol for determining the equilibrium solubility of **2-bromo-6-chloro-4-nitroaniline**. The shake-flask method followed by HPLC quantification is the gold standard for accuracy.

A. Materials and Equipment

- **2-Bromo-6-chloro-4-nitroaniline** ($\geq 98\%$ purity)
- Selected solvents (HPLC grade)
- Analytical balance (± 0.01 mg)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or vortex mixer
- Thermostatically controlled water bath or incubator
- Syringe filters ($0.22\text{ }\mu\text{m}$, PTFE or other solvent-compatible membrane)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

B. Experimental Workflow

The overall workflow involves creating a saturated solution, ensuring equilibrium is reached, separating the solid from the liquid, and quantifying the dissolved solute.



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Caption: Standard experimental workflow for the determination of equilibrium solubility.

C. Step-by-Step Methodology

- Prepare Stock Solutions for Calibration: Accurately prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., acetonitrile). Perform serial dilutions to create a set of at least five calibration standards.

- **Generate Calibration Curve:** Analyze the calibration standards by HPLC (e.g., using a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength of maximum absorbance). Plot the peak area versus concentration and perform a linear regression. The curve must have an R^2 value > 0.995 for trustworthiness.
- **Sample Preparation:** Add an excess amount of **2-bromo-6-chloro-4-nitroaniline** (e.g., 10-20 mg) to a vial containing a known volume of the test solvent (e.g., 2 mL). The presence of undissolved solid at the end of the experiment is critical.
- **Achieve Equilibrium:** Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the slurries for at least 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium.
- **Sample Isolation:** After equilibration, remove the vials and allow the excess solid to settle for 1-2 hours at the same constant temperature. Carefully draw the supernatant into a syringe and immediately filter it through a 0.22 μm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
- **Quantification:** Accurately dilute a known volume of the clear filtrate with the HPLC mobile phase. Analyze this diluted sample by HPLC under the same conditions used for the calibration curve.
- **Calculate Solubility:** Use the peak area from the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically expressed in mg/mL or g/L.

Essential Safety Protocols

2-Bromo-6-chloro-4-nitroaniline is a hazardous substance and must be handled with appropriate care.

- **Acute Toxicity:** The compound is classified as toxic if swallowed or in contact with skin.[8]
- **Irritation:** It is known to cause serious skin and eye irritation.[8]

- **Handling:** Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid generating dust.
- **Disposal:** Dispose of all waste (solid compound, solutions, contaminated materials) in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This guide establishes a foundational understanding of the solubility of **2-bromo-6-chloro-4-nitroaniline**. By integrating its physicochemical properties with established chemical principles, a reliable predictive solubility profile has been constructed. The compound is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in solvents like acetone, ethyl acetate, and dichloromethane, and poorly soluble in nonpolar solvents and water. For researchers requiring precise quantitative data, the detailed experimental workflow provides a validated and trustworthy method for its determination. Adherence to the outlined safety protocols is mandatory when handling this compound.

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